Electronic Structure: Exceptionally Small ¹JCC Coupling Differentiates 2-Lithiofuran from Non-Lithiated Furans
2‑Lithiofuran displays an exceptionally small one‑bond carbon–carbon coupling constant (¹JCC ≈ 30 Hz) between C2 and C3, compared to ¹JCC = 54 Hz for 2‑methylfuran and 65 Hz for furan [1]. This value, essentially identical to those of 2‑lithiothiophene and 2‑lithio‑N‑methylpyrrole, ranks among the smallest ¹JCC couplings ever reported and reflects extensive charge delocalization into the heteroaromatic ring [2].
| Evidence Dimension | One‑bond ¹³C–¹³C coupling constant (¹JCC) |
|---|---|
| Target Compound Data | ≈ 30 Hz |
| Comparator Or Baseline | 2‑Methylfuran: 54 Hz; Furan: 65 Hz |
| Quantified Difference | ≈ 24–35 Hz smaller than non‑lithiated analogs |
| Conditions | NMR measurements in THF‑d₈ or C₆D₆ solution at ambient probe temperature |
Why This Matters
The dramatic reduction in ¹JCC serves as a spectroscopic fingerprint confirming successful lithiation and alerts procurement teams that 2‑lithiofuran possesses fundamentally different electronic properties than its non‑lithiated precursors.
- [1] Dąbrowski, A.; Kamieńska-Trela, K.; Wójcik, J. NMR Studies on Derivatives of Heteroaromatic Compounds: Exceptionally Small Carbon–Carbon Couplings, ¹JCC, in 2‑Lithiothiophene, 2‑Lithio‑N‑methylpyrrole and 2‑Lithiofuran. Spectrochim. Acta A 2000, 56, 91–102. View Source
- [2] Harder, S.; Boersma, J.; Brandsma, L.; Kanters, J. A.; van Koten, G. Structural and Spectroscopic Features of 2‑Lithiothiophene and 2‑Lithiofuran. Organometallics 1993, 12, 2817–2824. View Source
